[2-(3-Ethylphenoxy)ethyl]methylamine HCl: A Comprehensive Technical Guide
[2-(3-Ethylphenoxy)ethyl]methylamine HCl: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenoxyethylamine derivative. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to its structural relationship to phenethylamines, which are foundational scaffolds for many biologically active molecules.[1][2] The presence of a phenoxy ether linkage introduces conformational flexibility and alters physicochemical properties compared to a simple alkyl chain, influencing receptor binding and pharmacokinetic profiles. This guide provides a detailed overview of its chemical properties, a robust methodology for its synthesis and characterization, and a discussion of its potential applications, grounded in the broader context of phenoxyethylamine pharmacology.
Chemical & Physical Properties
A summary of the key chemical and physical properties of [2-(3-Ethylphenoxy)ethyl]methylamine HCl is presented below. These properties are fundamental for its handling, formulation, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [3] |
| Molecular Weight | 215.72 g/mol | [3] |
| IUPAC Name | 2-(3-ethylphenoxy)-N-methylethanamine;hydrochloride | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [3] |
| InChI Key | QGUQXUSYMCCSTL-UHFFFAOYSA-N | [3] |
Chemical Structure and Stereochemistry
The molecular structure of [2-(3-Ethylphenoxy)ethyl]methylamine HCl comprises a 3-ethylphenol moiety linked via an ether bond to an N-methylethanamine side chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for biological assays and formulation studies. The molecule is achiral.
Caption: 2D structure of [2-(3-Ethylphenoxy)ethyl]methylamine HCl.
Synthesis and Purification
The synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine HCl can be achieved through a multi-step process. A common and effective strategy involves the Williamson ether synthesis followed by amination and salt formation. This approach offers high yields and allows for modular variation of the phenolic and amine components.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-(3-Ethylphenoxy)ethanol
-
Reaction Setup: To a solution of 3-ethylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred at room temperature.
-
Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the suspension.
-
Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, the mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-(3-ethylphenoxy)ethanol.
Step 2: Synthesis of 2-(3-Ethylphenoxy)ethyl Bromide
-
Halogenation: The crude 2-(3-ethylphenoxy)ethanol (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM).
-
Reagent Addition: The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide (PBr₃, 0.5 eq) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete conversion.
-
Work-up: The reaction is carefully quenched with ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the bromide intermediate.
Step 3: Synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine and its HCl Salt
-
Amination: The 2-(3-ethylphenoxy)ethyl bromide (1.0 eq) is dissolved in a solvent like ethanol, and a solution of methylamine (excess, e.g., 40% in water or 2M in THF) is added.[4]
-
Reaction: The mixture is stirred in a sealed vessel at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The solvent and excess methylamine are removed under vacuum. The residue is taken up in an organic solvent and washed with water to remove any methylamine hydrobromide. The organic layer is dried and concentrated.
-
Salt Formation: The resulting crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
Purification: The precipitated [2-(3-Ethylphenoxy)ethyl]methylamine HCl is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization from a solvent system like ethanol/ether can be performed for further purification.[5]
Caption: Synthetic workflow for [2-(3-Ethylphenoxy)ethyl]methylamine HCl.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the ethyl group protons (a quartet and a triplet), the methylene protons of the phenoxyethyl chain (two triplets), and the N-methyl protons (a singlet, which may be broadened due to proton exchange). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in unique chemical environments, including the aromatic carbons, the aliphatic carbons of the ethyl and ethylamine chains, and the N-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) corresponding to the free base (C₁₁H₁₇NO).
-
Expected fragmentation patterns would include the cleavage of the C-O ether bond and the C-C bond alpha to the nitrogen atom. A prominent fragment would likely be the base peak resulting from alpha-cleavage, yielding an ion at m/z 44 ([CH₂=NHCH₃]⁺).[6]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A suitable method would involve a C18 column with a gradient elution system (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid). The purity is determined by the area percentage of the main peak.
Applications in Research and Drug Development
Phenoxyethylamine and the structurally related phenethylamine scaffolds are privileged structures in pharmacology, known to interact with a wide range of biological targets.[1]
-
Adrenergic and Serotonergic Systems: Many substituted phenethylamines and phenoxyethylamines exhibit activity at adrenergic and serotonin (5-HT) receptors.[2][7] Depending on the substitution pattern on the phenyl ring, these compounds can act as agonists or antagonists, making them valuable tools for studying neurotransmitter systems or as starting points for developing drugs targeting depression, anxiety, or cardiovascular disorders.
-
Histamine Receptors: The phenoxyethyl moiety is also found in first-generation antihistamines, which act as antagonists or inverse agonists at the histamine H1 receptor.[8] The title compound could be investigated for similar properties.
-
Ion Channel Modulation: The sodium channel blocker mexiletine is a phenoxyethylamine derivative, indicating that this structural class can interact with voltage-gated ion channels.[1]
The specific substitution pattern of [2-(3-Ethylphenoxy)ethyl]methylamine HCl (a meta-ethyl group) would modulate its lipophilicity and steric profile, leading to a unique pharmacological profile that warrants investigation.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following information is based on the general hazards of related phenoxyethylamine and amine hydrochloride compounds.[9][10]
-
Hazard Identification: Amine hydrochlorides can be irritants. This compound may cause skin, eye, and respiratory tract irritation. It may be harmful if swallowed or inhaled.
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers must consult a compound-specific SDS before handling and perform a thorough risk assessment.
References
- Arzneimittelforschung. (1972). [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. Arzneimittelforschung, 22(9), 1468-74.
-
Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]
- Herian, A. M., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 229(4), 675-687.
- Tiligada, E., et al. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 495-512.
- Cohen, J. B. (1920). Practical organic chemistry.
- BenchChem. (2025). Technical Guide: Safety and Handling of Phenyl-substituted Cyclopentanamines.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
Sources
- 1. Phenoxyethylamine - Wikipedia [en.wikipedia.org]
- 2. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [2-(3-ethylphenoxy)ethyl]methylamine hydrochloride [cymitquimica.com]
- 4. Methylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
